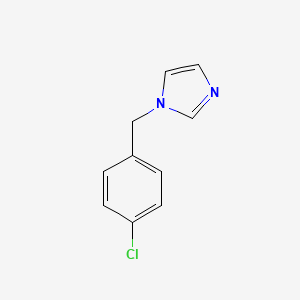

1-(4-chlorobenzyl)-1H-imidazole

Description

Significance of Imidazole (B134444) and its Derivatives in Chemical and Biological Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. ajrconline.orgnih.gov First synthesized by Heinrich Debus in 1858, it was initially named glyoxaline. mdpi.comresearchgate.net This structural motif is present in numerous biologically crucial molecules, including the amino acid histidine, which is a fundamental component of many proteins and enzymes. researchgate.netwikipedia.org The unique electronic properties of the imidazole ring, such as its ability to participate in hydrogen bonding and π-π interactions, allow its derivatives to bind effectively to a wide array of biological targets like enzymes and receptors. ajrconline.orgbohrium.com

This versatility has led to the development of a vast number of imidazole-based compounds with a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. ajrconline.orgmdpi.comneuroquantology.com The development of cimetidine, a landmark drug for treating ulcers, highlighted the immense therapeutic potential of imidazole derivatives and spurred further research and development in this area. mdpi.com

The imidazole nucleus is considered a "privileged structure" in medicinal chemistry due to its consistent appearance in a variety of bioactive compounds. mdpi.com Its amphoteric nature, meaning it can act as both an acid and a base, further contributes to its utility in drug design, influencing the pharmacokinetic properties of molecules. wikipedia.orgneuroquantology.com

Contextualization of 1-(4-chlorobenzyl)-1H-imidazole within the Imidazole Class

While broad research exists on imidazole derivatives, the specific applications of this compound are an area of ongoing investigation. However, based on the known activities of structurally similar compounds, it is often explored for potential antimicrobial and antifungal properties. ontosight.ai The synthesis of this compound can be achieved through various methods, a common one being the alkylation of imidazole with 4-chlorobenzyl chloride. acs.org

Research Landscape and Historical Perspectives on Imidazole-Based Compounds

The journey of imidazole research began in the 19th century and has since evolved into a major field within organic and medicinal chemistry. numberanalytics.com The initial synthesis by Debus was a reaction between glyoxal, formaldehyde, and ammonia. wikipedia.org Over the decades, numerous other synthetic routes have been developed, offering greater efficiency and versatility in creating a diverse library of imidazole derivatives. wikipedia.orgnumberanalytics.com

The 20th century saw a surge in the discovery of the biological roles of imidazole-containing compounds, most notably the elucidation of the function of histidine in proteins and the discovery of histamine's role in allergic reactions. wikipedia.org This period also marked the beginning of the systematic exploration of synthetic imidazole derivatives as therapeutic agents.

In recent years, the research landscape has expanded to include the development of imidazole-based materials with applications in areas like supramolecular chemistry and as chromophores with unique optical properties. rdmodernresearch.comnih.gov The focus in medicinal chemistry continues to be on designing novel imidazole derivatives with enhanced potency and selectivity for various therapeutic targets, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov Modern computational techniques, such as DFT (Density Functional Theory) and molecular docking studies, are increasingly being employed to predict the properties and biological activities of new imidazole compounds, guiding synthetic efforts. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLWYOLCHGTNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 4 Chlorobenzyl 1h Imidazole and Its Analogues

Nucleophilic Substitution Strategies for N-Alkylation of Imidazole (B134444)

The introduction of the 4-chlorobenzyl group onto the imidazole ring is commonly accomplished via nucleophilic substitution, a fundamental reaction in organic chemistry. This process, known as N-alkylation, involves the imidazole nitrogen atom acting as a nucleophile, attacking an electrophilic carbon atom of a 4-chlorobenzyl derivative.

Reaction of 4-Chlorobenzyl Chloride with Imidazole: Mechanistic Considerations

The reaction between 4-chlorobenzyl chloride and imidazole is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. In this mechanism, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the benzylic carbon of 4-chlorobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. The attack occurs from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the new nitrogen-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond. The presence of a base is crucial to deprotonate the resulting imidazolium (B1220033) salt, regenerating the neutral N-alkylated imidazole product.

The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both electronic and steric factors. otago.ac.nz For the imidazole anion, electron-withdrawing groups on the ring direct the incoming alkyl group to the more remote nitrogen atom, which is less deactivated towards electrophilic attack. otago.ac.nz

Solvent and Base Effects on Reaction Efficiency and Yield

The choice of solvent and base significantly impacts the efficiency and yield of the N-alkylation of imidazole. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the base (e.g., sodium or potassium) while leaving the anion relatively free to act as a base. lookchem.comresearchgate.net This enhances the nucleophilicity of the imidazole.

Commonly used bases include alkali metal carbonates (e.g., potassium carbonate, K2CO3) and hydroxides (e.g., sodium hydroxide (B78521), NaOH). researchgate.netderpharmachemica.com Stronger bases like sodium hydride (NaH) can also be used to deprotonate the imidazole, forming the more nucleophilic imidazolide (B1226674) anion. researchgate.netacs.orgturkjps.org However, the use of NaH in DMF requires caution due to potential hazards. acs.org

The reaction temperature also plays a critical role. While some reactive alkyl halides can react at room temperature, less reactive ones, such as 4-chlorobenzyl chloride in some systems, may require heating to achieve a reasonable reaction rate and yield. lookchem.comderpharmachemica.com For instance, heating the reaction of 4- or 5-nitroimidazole with alkylating agents to 60°C has been shown to markedly improve product yields. derpharmachemica.com

| Solvent | Base | Temperature | Yield | Reference |

| Diglyme | Potassium Carbonate | 75 °C | 80% (for DCII) | acs.org |

| DMF | Sodium Hydride | Not Specified | 85% (for DCII) | acs.org |

| Acetonitrile | K2CO3 | 60 °C | Good (66-85%) | derpharmachemica.com |

| Alkaline water-SDS | Not Specified | 55-60 °C | High | lookchem.com |

| Toluene | None (with MBH acetates) | Reflux | Good (up to 82%) | beilstein-journals.org |

Comparative Analysis of Classical vs. Green Chemistry Approaches

Classical methods for the N-alkylation of imidazole often involve the use of volatile organic solvents (VOCs) like DMF, which are associated with environmental and health concerns. lookchem.com These traditional approaches can also lead to complex product isolation and purification procedures. lookchem.com

In contrast, green chemistry approaches aim to develop more environmentally benign and sustainable synthetic routes. One such strategy involves performing the reaction in an aqueous medium, often with the aid of a phase-transfer catalyst or surfactant like sodium dodecyl sulfate (B86663) (SDS). lookchem.comresearchgate.net This method can enhance the reaction rate by overcoming the solubility issues of organic substrates in water and often leads to high yields in shorter reaction times. lookchem.comresearchgate.net For instance, a sustainable route for the N-1 alkylation of imidazoles has been developed in an alkaline water-SDS system, which avoids the use of volatile organic solvents. lookchem.com

Another green approach is the use of ultrasound-promoted synthesis. rsc.org The alkylation of imidazole with 1-bromobutane (B133212) has been successfully carried out under solvent-free conditions using alkali-metal promoted carbons as catalysts, with ultrasound activation significantly increasing the yields. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often under solvent-free or minimal solvent conditions. tandfonline.comresearchgate.net

Multi-Component and One-Pot Synthesis Approaches for Imidazole Ring Construction

Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical pathways to complex molecules like functionalized imidazoles from simple starting materials. These strategies are highly valued in medicinal and materials chemistry for their ability to rapidly generate molecular diversity.

Utilization of Diaminomaleonitrile (B72808) (DAMN) as a Precursor for Functionalized Imidazoles

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile and inexpensive building block for the synthesis of a wide variety of heterocyclic compounds, including imidazoles. acs.orgmdpi.com Its use offers a cost-effective alternative to more expensive starting materials like imidazole-4,5-dicarboxylic acid (IDA). acs.org

A key strategy for constructing the imidazole ring from DAMN involves its condensation with various electrophiles. For example, DAMN can be condensed with formic acid to produce 4,5-dicyanoimidazole (B129182) (DCI). acs.org This intermediate can then be N-alkylated with a suitable reagent like 4-chlorobenzyl chloride to yield the desired functionalized imidazole. acs.org

Another powerful approach is the oxidative cyclocondensation of DAMN with aldehydes. ijcce.ac.irijcce.ac.ir This one-pot reaction can be promoted by various catalytic systems, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) with nitric acid (NA) or nitric acid alone under microwave irradiation, to afford 2-aryl-4,5-dicarbonitrile imidazoles. tandfonline.comijcce.ac.irijcce.ac.ir These methods are often cost-effective and offer advantages such as rapid transformations, good to excellent yields, and simple workup procedures under mild conditions. ijcce.ac.irijcce.ac.ir The reaction of DAMN with aromatic aldehydes can also be carried out in water without a catalyst, representing a green and chemoselective method for forming the initial Schiff bases. mdpi.com

| Reactants | Catalyst/Promoter | Solvent | Product | Key Features | Reference |

| DAMN, 4-chlorobenzaldehyde | CAN/NA | MeCN | 2-(4-chlorophenyl)-4,5-dicyanoimidazole | One-pot, good yield | ijcce.ac.ir |

| DAMN, Aromatic Aldehydes | HNO3 | Not specified (Microwave) | 2-aryl-4,5-dicarbonitrile imidazoles | Rapid, high yield, green | tandfonline.com |

| DAMN, Formic Acid | Diglyme | 4,5-dicyanoimidazole (DCI) | Cost-effective route | acs.org | |

| DAMN, Aromatic Aldehydes | None | Water | Monoimines | Green, chemoselective | mdpi.com |

Subsequent Functionalization via Alkylation and Nitrile Hydration

A notable strategy for the synthesis of functionalized 1-(4-chlorobenzyl)-1H-imidazole analogues involves the alkylation of a pre-existing imidazole ring system, followed by the hydration of nitrile groups. A key example is the preparation of this compound-4,5-dicarboxamide. acs.org This process starts with the synthesis of 4,5-dicyanoimidazole (DCI) through the condensation of diaminomaleonitrile (DAMN) with formic acid. acs.orgnih.gov

The subsequent N-alkylation of the DCI with 4-chlorobenzyl chloride is a critical step. To circumvent the use of hazardous reagents like sodium hydride in DMF, a safer and effective method employs potassium carbonate as the base. acs.org This reaction proceeds to completion, yielding this compound-4,5-dicarbonitrile (DCII) in high purity and yield. acs.org

The final step is the selective hydration of the two nitrile groups on the DCII molecule to form the corresponding dicarboxamide. Various conditions can be employed for this transformation. While concentrated sulfuric acid can convert DCII to the desired product, it can also lead to debenzylation as a side reaction, especially at elevated temperatures. acs.org A more selective method involves the use of a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, in an alcohol-water mixture. acs.org Potassium hydroxide has been shown to promote faster nitrile hydration with minimal side products. acs.org The low solubility of the final dicarboxamide product in the reaction solvent simplifies its isolation by filtration. acs.org

Table 1: Reaction Conditions for the Hydration of this compound-4,5-dicarbonitrile (DCII)

| Entry | Reagent/Conditions | Temperature (°C) | Outcome | Reference |

| 1 | Conc. H₂SO₄ | Room Temp | Slow conversion, debenzylation observed after 12h | acs.org |

| 2 | Conc. H₂SO₄ | Elevated | Faster hydration, increased debenzylation | acs.org |

| 3 | Conc. HCl | Heated | Selective formation of monoamide | acs.org |

| 4 | NaOH (catalytic), alcohol/water | - | 73% conversion to dicarboxamide | acs.org |

| 5 | KOH (catalytic), alcohol/water | - | Faster hydration, >99% pure product | acs.org |

Data sourced from a study on the preparation of this compound-4,5-dicarboxamide. acs.org

Metal-Free Cyclization Reactions for Imidazole Scaffold Assembly

The construction of the imidazole scaffold itself can be achieved through various metal-free cyclization reactions, offering an alternative to methods that rely on potentially toxic and expensive metal catalysts. organic-chemistry.orgrsc.orgacs.org One such approach involves the one-pot reaction of arylmethylamines with 1,2-dicarbonyl compounds or benzoin, catalyzed by a simple organic acid like acetic acid under aerobic conditions. acs.org This method allows for the synthesis of polysubstituted imidazoles, including those with a 1-aralkyl substituent like the 4-chlorobenzyl group.

For instance, the reaction of an appropriately substituted benzylamine (B48309) with a dicarbonyl compound in the presence of acetic acid at an elevated temperature can directly lead to the formation of the corresponding 1-aralkyl-2,4,5-trisubstituted imidazole. acs.org This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Another metal-free approach is the four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine (such as 4-chlorobenzylamine), and ammonium acetate (B1210297) under solvent-free conditions. organic-chemistry.org This multicomponent reaction strategy allows for the efficient, one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org The reaction proceeds by heating the mixture of the four components, leading to the formation of the imidazole ring with a high degree of atom economy.

Derivatization from Isoxazole (B147169) Intermediates

A fascinating and less conventional route to imidazole derivatives involves the rearrangement of isoxazole precursors. nih.gov This transformation can be initiated by base or light, leading to the formation of a substituted imidazole ring. One documented method involves a novel base-induced rearrangement of isoxazoles to yield 2-aryl-4(5)-phenacyl-5(4)-phenyl-imidazoles in high yields. nih.gov This reaction represents a unique three-atom side-chain rearrangement involving a C-N-C sequence. nih.gov

A photochemical approach offers another pathway from isoxazoles to imidazoles. The photochemical isomerization of an isoxazole can generate a reactive acylazirine intermediate. This intermediate can then react with an α-aminonitrile in the presence of a base to form a tetrasubstituted imidazole. researchgate.net The reaction can be performed as a one-pot, three-component synthesis starting from an aldehyde, an α-aminonitrile, and an isoxazole. researchgate.net The initial condensation of the aldehyde and α-aminonitrile forms an α-(alkylideneamino)nitrile, which then reacts with the photochemically generated acylazirine to yield the imidazole product. researchgate.net

Synthesis of Imidazole-Derived Alkyl and Aryl Ether Analogues

The synthesis of alkyl and aryl ether analogues of this compound provides a route to a diverse range of compounds with potential applications. A general and effective method for preparing these ethers involves the O-alkylation or O-arylation of a suitable imidazolyl alcohol precursor. nih.govacs.org

The synthesis typically begins with the preparation of a ketone derivative, such as 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone, by reacting an acetophenone (B1666503) derivative with imidazole. nih.govacs.org This ketone is then reduced to the corresponding alcohol, for example, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. nih.govacs.org

The final etherification step is carried out by dissolving the alcohol derivative in a polar aprotic solvent like dimethylformamide (DMF) and treating it with a suitable alkyl or aryl halide in the presence of a base. nih.govacs.org For the synthesis of a 4-chlorobenzyl ether analogue, 4-chlorobenzyl chloride would be the alkylating agent. A specific example from the literature is the synthesis of 1-(2-((4-chlorobenzyl)oxy)-2-phenylethyl)-1H-imidazole, which was achieved in high yield. nih.gov Similarly, 1-(2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole was also synthesized, demonstrating the versatility of this method for creating analogues with various substituents on the phenyl rings. nih.govacs.org

Table 2: Examples of Synthesized Imidazole-Derived Ether Analogues

| Compound Name | Starting Alcohol | Alkylating/Arylating Agent | Yield (%) | Reference |

| 1-(2-(Benzyloxy)-2-phenylethyl)-1H-imidazole | 2-(1H-Imidazol-1-yl)-1-phenylethanol | Benzyl (B1604629) bromide | 52 | acs.org |

| 1-(2-((4-Chlorobenzyl)oxy)-2-phenylethyl)-1H-imidazole | 2-(1H-Imidazol-1-yl)-1-phenylethanol | 4-Chlorobenzyl chloride | 88 | nih.gov |

| 1-(2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 4-Chlorobenzyl chloride | 89 | nih.govacs.org |

Data compiled from studies on the synthesis of imidazole-derived ethers. nih.govacs.org

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra reveal the electronic environment of each unique proton and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of 1-(4-chlorobenzyl)-1H-imidazole provides distinct signals for the protons on the imidazole (B134444) ring, the benzyl (B1604629) group, and the chlorophenyl ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, the benzylic protons (CH₂) appear as a characteristic singlet around 4.84 ppm. asianjpr.com The protons of the imidazole ring show signals at approximately 7.30 ppm (s, 1H, NCHN), 6.88 ppm (m, 1H, NCHCHN), and 6.67 ppm (t, 1H, NCHCHN). asianjpr.com The protons on the 4-chlorophenyl ring typically appear as a set of doublets in the aromatic region, around 7.06 ppm. asianjpr.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. libretexts.org For this compound, the benzylic carbon (CH₂) resonates at approximately 49.3 ppm. asianjpr.com The carbons of the imidazole ring and the 4-chlorophenyl ring appear in the aromatic region (typically 118-137 ppm). asianjpr.com The specific shifts observed are δ 136.7, 134.3, 133.3, 129.2, 128.4, 128.1, and 118.6, corresponding to the various aromatic carbons in the molecule. asianjpr.com

| ¹H NMR (300 MHz, CDCl₃) | Assignment | ¹³C NMR (75 MHz, CDCl₃) | Assignment |

| δ 7.30 (s, 1H) | NCHN | δ 136.7 | Ar-C |

| δ 7.06 (d, J=8.5 Hz, 2H) | Ph-H | δ 134.3 | Ar-C |

| δ 6.88 (m, 3H) | Ph-H & NCHCHN | δ 133.3 | Ar-C |

| δ 6.67 (t, J=1.3 Hz, 1H) | NCHCHN | δ 129.2 | Ar-C |

| δ 4.84 (s, 2H) | CH₂ | δ 128.4 | Ar-C |

| δ 128.1 | Ar-C | ||

| δ 118.6 | Ar-C | ||

| δ 49.3 | CH₂ | ||

| Data sourced from reference asianjpr.com. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. researchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These include stretching vibrations for aromatic C-H bonds (typically above 3000 cm⁻¹), aliphatic C-H bonds of the benzyl CH₂ group (around 2850-2960 cm⁻¹), and C=N and C=C stretching vibrations from the imidazole and phenyl rings (in the 1450-1600 cm⁻¹ region). nih.govderpharmachemica.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. nih.gov This technique confirms the molecular formula by comparing the experimentally measured mass to the theoretically calculated mass. For this compound (C₁₀H₉ClN₂), the protonated molecule [M+H]⁺ has a calculated exact mass of 193.0527. asianjpr.com HRMS analysis shows an experimental mass of 193.0533, which is in excellent agreement with the calculated value, thus confirming the molecular formula. asianjpr.com

| Parameter | Value |

| Molecular Formula | C₁₀H₉ClN₂ |

| Calculated Mass [M+H]⁺ | 193.0527 |

| Found Mass [M+H]⁺ | 193.0533 |

| Data sourced from reference asianjpr.com. |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. Although a specific crystal structure for this compound is not detailed in the provided results, analysis of closely related structures offers significant insight into its likely conformation.

Investigation of Intramolecular Steric Interactions

The non-planar conformation of substituted benzyl-imidazole derivatives is primarily driven by the need to alleviate steric strain between the two ring systems. rdmodernresearch.com The rotation around the benzylic C-N bond allows the molecule to adopt a lower energy state. In some related crystal structures, such as 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the molecular conformation is further stabilized by weak intramolecular interactions, like C-H···N hydrogen bonds. nih.gov These interactions, though weak, can play a role in dictating the preferred orientation of the substituent groups in the solid state.

Theoretical Conformational Analysis and Geometrical Optimization

Computational studies, particularly those employing DFT methods, can provide highly accurate predictions of the ground-state molecular geometry of this compound. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The following table presents a hypothetical set of optimized geometrical parameters for this compound based on what would be expected from a DFT calculation.

| Parameter | Description | Predicted Value |

| C-N (imidazole) | Average bond length within the imidazole ring | ~1.35 Å |

| C-C (benzyl) | Average bond length within the chlorobenzyl ring | ~1.39 Å |

| C-Cl | Bond length of the carbon-chlorine bond | ~1.74 Å |

| Dihedral Angle | Angle between the imidazole and chlorobenzyl rings | 60-90° |

This table contains representative theoretical values and is not based on a published experimental study of the title compound.

Mechanistic Investigations of Molecular Interactions and Cellular Pathways

Molecular Target Engagement Studies

The biological activity of 1-(4-chlorobenzyl)-1H-imidazole is predicated on its ability to specifically interact with and modulate the function of key biomolecules. These interactions are governed by the principles of molecular recognition, binding dynamics, and coordination chemistry.

Enzymatic Active Site Recognition and Inhibition Mechanisms

Research has demonstrated that derivatives and analogs of this compound can act as potent inhibitors of several enzymes, a function attributed to the imidazole (B134444) moiety's ability to coordinate with metal ions within enzymatic active sites. nih.gov

One significant area of investigation is the inhibition of heme oxygenase (HO) isozymes. nih.govresearchgate.net Analogs of this compound have been shown to be potent and highly selective inhibitors of the constitutive HO-2 isozyme, with substantially less activity against the inducible HO-1 isozyme. nih.govresearchgate.net This selectivity is crucial for potential therapeutic applications. For instance, studies on a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones, which share structural similarities, found that halogen-substituted phenyl residues contributed to potent inhibition of both HO-1 and HO-2. nih.gov

Another critical target is the class of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. asianjpr.com MBLs contain one or two zinc (II) ions in their active site, which are essential for their catalytic activity. asianjpr.com Imidazole derivatives, including this compound, have been synthesized and evaluated as inhibitors of MBLs like IMP-1. asianjpr.comuq.edu.au The inhibitory mechanism is believed to involve the imidazole nitrogen atoms coordinating with the zinc ions in the active site, thereby blocking the enzyme's ability to hydrolyze antibiotics. asianjpr.comnih.gov Two imidazole derivatives, in one study, demonstrated IC50 values of 39 µM and 46 µM against MBL (IMP-1). asianjpr.com

Table 1: Inhibitory Activity of Imidazole Derivatives against Metallo-β-Lactamase (IMP-1)

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 39 |

| Derivative 2 | 46 |

Data sourced from a study on imidazole derivatives as MBL inhibitors. asianjpr.com

Ligand-Protein Binding Dynamics and Energetics

The interaction between this compound and its protein targets has been elucidated through computational and experimental studies, particularly focusing on sirtuins, a class of NAD+-dependent deacetylases. nih.govnih.gov

Molecular docking studies have been employed to predict the binding modes and affinities of imidazole derivatives within the active sites of various sirtuin isoforms. nih.govresearchgate.net For a related compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate (B1210297), docking analyses revealed high docking scores and favorable glide energies, suggesting stable binding. nih.govresearchgate.netpreprints.org These scoring functions take into account van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.gov The interaction often involves the imidazole ring participating in hydrogen bonding and π-π stacking with amino acid residues in the binding pocket. researchgate.net For example, in silico studies on sirtuin inhibitors showed that an imidazole derivative had a higher docking score and better stability when interacting with nuclear sirtuins. nih.govpreprints.org

Table 2: Molecular Docking Scores of an Imidazole Derivative with Sirtuin Isoforms

| Sirtuin Isoform | Glide G-Score |

|---|---|

| Sirt1 | -7.807 |

| Sirt2 | -8.835 |

| Sirt6 | -6.544 |

| Sirt7 | -5.616 |

Data for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate. preprints.org

Coordination Chemistry with Metal Ions in Biological Contexts

The imidazole ring is a versatile ligand capable of coordinating with a variety of metal ions, a property central to its biological activity. researchgate.net The nitrogen atoms of the imidazole ring can form stable complexes with metal ions like copper(II), zinc(II), and cobalt(II). researchgate.net This coordination is fundamental to the inhibition of metalloenzymes, as discussed previously. asianjpr.com

Crystal structure analysis of related complexes provides insight into this coordination. For example, a copper(II) complex, cis-[N-(4-Chlorobenzyl)iminodiacetato-κN,O,O′]bis(1H-imidazole-κN)copper(II), demonstrated a square-pyramidal coordination geometry where the Cu(II) atom is coordinated with two imidazole ligands in cis positions. researchgate.net In this structure, the molecules are linked into sheets by N—H⋯O hydrogen bonds. researchgate.net The ability to form such ternary complexes highlights the structural basis for the interaction of these compounds with metal-containing biological systems. researchgate.netnih.gov

Impact on Essential Cellular Processes

The molecular interactions of this compound and its derivatives translate into significant disruptions of vital cellular functions, particularly in microbial pathogens.

Interference with Microbial Deoxyribonucleic Acid (DNA) Replication

Some imidazole-based compounds have been shown to interfere with the synthesis of microbial nucleic acids. nih.govijnrd.org The mechanism can involve the inhibition of enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase IV. nih.govbohrium.com Nitroimidazole derivatives, for instance, can be reduced within anaerobic bacteria to form radical species that cause DNA strand breaks, thereby inhibiting DNA synthesis and leading to cell death. nih.gov While direct evidence for this compound specifically targeting DNA replication is still emerging, the broader class of imidazole derivatives is recognized for this mode of action. nih.govijnrd.org

Disruption of Microbial Cell Wall Synthesis and Membrane Integrity

A primary mechanism of antimicrobial action for many imidazole derivatives is the disruption of the microbial cell wall and membrane. nih.govijnrd.org Imidazoles can interfere with the synthesis of ergosterol, a vital component of fungal cell membranes, by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. ijnrd.org This leads to a compromised cell membrane structure. ijnrd.org

In bacteria, these compounds can interact with and disrupt the integrity of the cell membrane, leading to the leakage of essential cellular components and subsequent cell death. nih.govijnrd.org The general mechanism of action for β-lactam antibiotics, which are often rendered ineffective by MBLs, is the inhibition of peptidoglycan synthesis, a major component of the bacterial cell wall. uq.edu.au By inhibiting MBLs, imidazole derivatives can restore the efficacy of these antibiotics. Furthermore, some studies suggest that imidazole derivatives can directly inhibit enzymes involved in cell wall formation. ijnrd.org The disruption of biofilms, which are protective matrices for bacteria, is another key aspect of their antimicrobial activity. bohrium.com

Modulation of Key Biochemical Pathways

The chemical compound this compound and its structural analogs have been the subject of research to understand their interactions with and modulation of various key biochemical pathways. These investigations have revealed a range of biological activities, from enzyme inhibition to the modulation of cellular signaling cascades. The presence of the imidazole ring and the 4-chlorobenzyl group appears to be a key determinant for these interactions.

One of the notable modulatory activities observed is the inhibition of sirtuins, a class of NAD-dependent deacetylases that play crucial roles in cellular regulation. A derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate, has demonstrated a significant inhibitory effect on nuclear sirtuins. frontiersin.orgnih.govpreprints.org In-silico and in-vitro studies have shown that this compound effectively reduces the viability of non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460, at lower concentrations compared to the parent imidazole compound. frontiersin.orgpreprints.org The half-maximal inhibitory concentration (IC50) for this derivative was determined to be 250 µM in A549 cells and 300 µM in NCI-H460 cells. frontiersin.orgpreprints.orgnih.gov Further investigation into its effect on specific sirtuin isoforms revealed that it particularly downregulates the gene and protein expression of SIRT6, which in turn impacts the Nrf2/Keap1 antioxidant signaling pathway. nih.gov

Table 1: Cytotoxicity of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 250 |

| NCI-H460 | 300 |

Data derived from in-vitro studies on non-small cell lung cancer cell lines. frontiersin.orgpreprints.orgnih.gov

Another significant area of modulation is the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) signaling pathway. A patent for N-benzylbenzimidazole modulators of PPARG describes compounds that can block the cdk5-mediated phosphorylation of PPARG without acting as agonists or competitive antagonists of the receptor itself. google.comgoogle.com This mechanism is believed to be beneficial in conditions like diabetes and obesity by avoiding the direct agonism of the receptor.

Furthermore, derivatives of this compound have shown activity as antagonists of the histamine (B1213489) H1 receptor. Clemizole, which is 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, is a known H1 receptor antagonist. nih.govwikipedia.org It also exhibits inhibitory effects on the transient receptor potential canonical channel 5 (TRPC5) with an IC50 value in the range of 1.0-1.3 µM, showing at least 6-fold selectivity for TRPC5 over other TRP channels. caymanchem.com

The imidazole scaffold is also implicated in the modulation of pathways related to cancer. For instance, certain 2-aryl-4-benzoyl-imidazoles have been found to target the colchicine (B1669291) binding site in tubulin, thereby inhibiting tubulin polymerization and showing potential as anticancer agents. nih.gov While not directly the subject compound, this highlights the versatility of the imidazole core in interacting with critical cellular machinery.

Biological Activity Profiles of 1 4 Chlorobenzyl 1h Imidazole and Its Analogues

Antimicrobial Activity Investigations

The imidazole (B134444) nucleus is a common feature in many antimicrobial agents, and derivatives of 1-(4-chlorobenzyl)-1H-imidazole have been investigated for their efficacy against a range of microbial pathogens. ontosight.aijchemrev.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Preliminary studies and research on analogous compounds suggest that this compound derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrrole-2-carboxamide derivatives incorporating a 1-(4-chlorobenzyl) moiety have demonstrated notable activity. mdpi.com One such derivative, 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide, was found to be among the most effective in a series, with Minimum Inhibitory Concentration (MIC) values ranging from 1.05 to 12.01 μg/mL against various bacterial strains. mdpi.com

Research on other imidazole-based compounds has further highlighted the potential of this chemical class. For example, a study on imidazole derivatives combined with a thiazolidinone ring showed a strong inhibitory effect against various bacteria. clinmedkaz.org Similarly, hybrids of imidazole and triazole have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. clinmedkaz.org While direct and extensive data on the antibacterial spectrum of this compound itself is limited in the reviewed literature, the activity of its close analogues provides a strong rationale for further investigation.

Table 1: Antibacterial Activity of Selected Imidazole Analogues

| Compound/Analogue | Bacterial Strain(s) | Observed Activity (MIC) | Reference(s) |

| 1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | Gram-positive and Gram-negative bacteria | 1.05-12.01 µg/mL | mdpi.com |

| Imidazole-Thiazolidinone Hybrids | C. albicans, A. Niger, A. Clavatus | Strong inhibitory effect | clinmedkaz.org |

| Imidazole-Triazole Hybrids | S.epidermis, E. Coli, P. aeruginosa, A. niger, B. subtilis, C. albicans | Significant antimicrobial activity | clinmedkaz.org |

| 1-(4-chlorobenzyl)-N-(4-iodobenzyl)-1H-pyrrole-2-carboxamide | Gram-positive and Gram-negative bacteria | Effective with MIC values between 1.05 and 12.01 μg/mL | mdpi.com |

Antifungal Potency Against Various Fungal Species

The antifungal potential of imidazole derivatives is well-established, with several clinically used antifungal drugs belonging to this class. nih.gov Research indicates that this compound and its analogues are no exception, demonstrating significant antifungal activity. ontosight.ainih.gov

A notable study focused on an indole (B1671886) derivative of a related compound, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate, which exhibited a superior antifungal profile compared to fluconazole (B54011) against several Candida species, including a fluconazole-resistant C. tropicalis isolate. dergipark.org.tr The Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans was found to be 0.03125 µg/ml, a marked improvement over fluconazole's MIC of 0.5 µg/ml. dergipark.org.tr Furthermore, this derivative showed promising activity in inhibiting biofilm formation. dergipark.org.tr

Another study on N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, an imidazolylmethylaniline derivative, also reported notable antifungal activity when compared to established antifungal agents like miconazole, ketoconazole, and bifonazole. nih.gov These findings underscore the potential of the this compound scaffold in the development of new and effective antifungal agents. clinmedkaz.org

Table 2: Antifungal Activity of Selected Imidazole Analogues

| Compound/Analogue | Fungal Species | Observed Activity (MIC) | Reference(s) |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate | Candida albicans | 0.03125 µg/ml | dergipark.org.tr |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate | Candida krusei | Excellent activity | dergipark.org.tr |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate | Candida parapsilosis | Excellent activity | dergipark.org.tr |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate | Fluconazole-resistant C. tropicalis | Highly potent | dergipark.org.tr |

| N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine | Candida spp. | Antimicotic activity | nih.gov |

Antiviral Spectrum of Activity

While the antibacterial and antifungal properties of imidazole derivatives are more extensively documented, their potential as antiviral agents is also an area of active research. rdmodernresearch.comjchemrev.comnih.gov The imidazole core is present in various compounds investigated for their antiviral effects. rdmodernresearch.com For instance, some 1-hydroxyimidazole (B8770565) derivatives have been tested for their antiviral potency against the vaccinia virus. jchemrev.com

Although specific studies focusing solely on the antiviral spectrum of this compound are not widely available in the reviewed literature, the broad biological activity of the imidazole class suggests that this is a plausible area for future investigation. rdmodernresearch.comjchemrev.com The development of novel antiviral agents remains a critical area of research, and the versatile nature of the imidazole scaffold makes it a candidate for such exploration.

Anticoccidial Research and Development

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, is a significant concern in the poultry industry, leading to substantial economic losses. acs.org There is a continuous need for new anticoccidial agents to combat the emergence of drug-resistant strains. acs.org

Recent research has highlighted the potential of a derivative of this compound in this field. Specifically, this compound-4,5-dicarboxamide has been identified in patent literature as possessing potent anticoccidial activity. acs.orgacs.org A 2024 study published in Organic Process Research & Development detailed a new, potentially more cost-effective process for the synthesis of this compound. acs.orgacs.orgresearchgate.net This development is significant as it could make this promising anticoccidial agent more accessible for veterinary use. acs.org Further research has shown that derivatives of 1H-Imidazole-4,5-dicarboxamide can lead to a significant reduction in oocyst shedding in infected broiler chickens, demonstrating their therapeutic potential.

Enzyme Modulation Studies

The interaction of chemical compounds with enzymes is a fundamental aspect of pharmacology. Imidazole derivatives are known to modulate the activity of various enzymes, with a particular focus on the cytochrome P450 family. researchgate.net

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. researchgate.netnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Imidazole-based compounds are recognized as potent inhibitors of CYP enzymes, largely due to the ability of the imidazole nitrogen to coordinate with the heme iron of the enzyme. researchgate.netnih.gov

Studies on compounds structurally related to this compound have demonstrated this inhibitory activity. For example, 1-(4-chlorophenyl)imidazole (B1196904) has been shown to bind to and inhibit cytochrome P450 2B4. nih.gov Similarly, 1-biphenyl-4-methyl-1H-imidazole, another imidazole-based inhibitor, binds tightly to CYP2B4 and inhibits its activity with a very low IC50 value of 0.035 µM. nih.gov These findings suggest that this compound likely shares this property of CYP enzyme inhibition, a factor that would be critical in its pharmacological profiling.

Table 3: Inhibition of Cytochrome P450 2B4 by Imidazole-Based Compounds

| Inhibitor | Binding Affinity (Ks) | Inhibitory Concentration (IC50) | Reference(s) |

| 1-Biphenyl-4-methyl-1H-imidazole (1-PBI) | 0.23 µM | 0.035 µM | nih.gov |

| 4-(4-Chlorophenyl)imidazole (4-CPI) | 0.04 µM | 0.11 µM | nih.gov |

| Bifonazole | 0.13 µM | 0.9 µM | nih.gov |

Carbonic Anhydrase Isoenzyme Inhibition (hCA I and hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. nih.gov The inhibition of specific CA isoenzymes is a therapeutic strategy for conditions like glaucoma and edema. tandfonline.com

Studies on a series of imidazole-derived compounds have investigated their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). acs.org For instance, a series of 1,2-disubstituted imidazole derivatives were synthesized and evaluated for their inhibitory activity against these isoenzymes. The results indicated that the nature of the substituent on the imidazole ring significantly influences the inhibitory potency.

While specific data for this compound is part of a broader class of compounds, related structures have shown notable activity. For example, a series of triazole benzenesulfonamide (B165840) derivatives were tested against four human carbonic anhydrase isozymes, hCA I, hCA II, hCA IV, and hCA IX. tandfonline.com The results showed that the tumor-associated hCA IX was the most susceptible to inhibition by these derivatives. tandfonline.com Another study on dual hybrid carbonic anhydrase inhibitors showed effective in vitro inhibition against key hCA isoforms involved in oxaliplatin-induced neuropathy. acs.org

In a study of 2-aminoimidazoline (B100083) derivatives, which are structurally related to imidazoles, the compounds were found to be inactive against hCA II but showed activating properties on other isoforms like hCA I, VA, VII, and XIII, with potency in the micromolar range. nih.govtandfonline.com

Table 1: Carbonic Anhydrase Inhibition Data for Selected Imidazole Analogues

| Compound | Target Isoenzyme | Inhibition/Activation | Potency (KA/KI) |

|---|---|---|---|

| 2-Aminoimidazoline derivatives | hCA I, VA, VII, XIII | Activation | Micromolar range |

| 2-Aminoimidazoline derivatives | hCA II | Inactive | - |

Kinase Inhibition Through ATP-Site Mimicry

Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov ATP-competitive inhibitors, which mimic the structure of adenosine (B11128) 5'-triphosphate (ATP), are a major class of kinase inhibitors. rsc.org The imidazole scaffold is a common feature in the design of such inhibitors. researchgate.net

The ATP binding site of kinases, located between the N- and C-terminal domains, provides a target for small molecule inhibitors. nih.gov The development of selective inhibitors is a significant challenge due to the conserved nature of the ATP binding site across different kinases. rsc.org However, structural differences can be exploited to achieve selectivity. acs.org

Several PIM1 kinase inhibitors, for example, are ATP-mimetics. nih.gov Research has identified that bulky residues N-terminal to the DFG motif in kinases like PIM, CK1, and DAPK can be targeted to develop highly selective inhibitors with non-canonical binding modes. acs.org Imidazole and benzimidazole-based inhibitors have been designed to target the substrate-binding site and the triphosphate-binding loop of the ATP site of the kinase IspE. researchgate.net

While direct data on this compound as a kinase inhibitor through ATP-site mimicry is not specified, the structural motif is relevant. For instance, a pyridine–imidazole backbone is present in pexidartinib, a potent CSF-1R inhibitor. rsc.org

Anti-inflammatory Properties

Imidazole derivatives have been recognized for their significant anti-inflammatory activity. nih.govderpharmachemica.com This has led to the synthesis and evaluation of various imidazole-containing compounds for their potential as anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

A study on a series of imidazole derivatives synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide showed that the substitution on the imidazole ring plays a crucial role in the anti-inflammatory activity. derpharmachemica.com Notably, the compound with a 4-chlorophenyl group exhibited enhanced activity, even greater than the standard drug indomethacin. derpharmachemica.com This suggests that the 4-chlorobenzyl group in this compound could contribute positively to its anti-inflammatory potential.

In another study, molecular docking of benzimidazole (B57391) derivatives with 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway, predicted them to be potential anti-inflammatory compounds. researchgate.net

Table 2: Anti-inflammatory Activity of Imidazole Derivatives

| Compound Derivative | Activity (% inhibition) | Standard Drug (Indomethacin) |

|---|---|---|

| Phenyl substituted | 40.81% | 71.56% |

| 4-Methoxyphenyl substituted | 41.90% | 71.56% |

Antioxidant Activity Evaluation

The antioxidant properties of imidazole derivatives have also been a subject of investigation. Reactive oxygen species (ROS) can cause cellular damage, and compounds with antioxidant activity can help mitigate this. nih.gov

The in vitro antioxidant activity of a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives was evaluated by measuring the inhibition of lipid peroxidation (LPO) in rat liver microsomes. nih.govresearchgate.net The results showed that most of the synthesized compounds possessed LPO inhibitory activity, with inhibition rates ranging from 15% to 57%. nih.govbohrium.comturkjps.org The most active compound in this series, which had a p-bromophenyl substituent, showed 57% inhibition, comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.netbohrium.com

While these studies focus on benzimidazole derivatives, the findings suggest that the broader class of imidazole-containing compounds has potential as antioxidants. The evaluation of this compound specifically for its antioxidant capacity would be a valuable area for further research.

Table 3: Antioxidant Activity of Benzimidazole Derivatives

| Compound | LPO Inhibition (%) | EROD Inhibition (%) |

|---|---|---|

| Compound 2 | 31-45% | 2-20% |

| Compound 3 (p-bromophenyl) | 57% | 2-20% |

| Compound 4 | 31-45% | 2-20% |

| Compound 5 | 31-45% | 2-20% |

| Compound 6 (thiophene) | Inactive | 2-20% |

| Compound 9 | 31-45% | 2-20% |

| Compound 12 | 31-45% | 2-20% |

| Butylated Hydroxytoluene (BHT) | 65% | - |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Halogen Substituents on Biological Efficacy and Selectivity

The presence and nature of halogen substituents on the 1-benzyl-1H-imidazole scaffold significantly modulate the biological efficacy and selectivity of these compounds. The introduction of halogens can lead to either an increase or a decrease in the efficacy of a compound, depending on its altered mode of action, physicochemical properties, target interaction, or metabolic susceptibility. nih.gov

For instance, in a series of imidazole (B134444) derivatives, the type of halogen (fluorine, chlorine, bromine, or iodine) influences the compound's activity. nih.gov The electron-withdrawing nature of halogens can enhance the electrophilicity of the molecule. Studies on imidazole derivatives have shown that the strength of adsorption, a factor in some biological interactions, can follow the order of I > Br > Cl. researchgate.net This suggests that the specific halogen can directly impact the molecule's interaction with its biological target.

Furthermore, the position of the halogen substituent is crucial. For example, in a study of benzimidazole (B57391) derivatives, a 2,6-dichloro or difluoro phenyl moiety at a specific position enhanced the inhibition of certain kinases. nih.gov This highlights that both the type and location of the halogen are key determinants of biological activity.

Table 1: Effect of Halogen Substituents on Adsorption Energy of Imidazole Analogs

| Compound | Adsorption Energy (eV) |

| 2-Cl-Imz | -3.48 |

| 2-Br-Imz | -3.76 |

| 2-I-Imz | -3.95 |

This table is based on data from DFT calculations on the adsorption of halogenated imidazoles on an Fe(100) surface. researchgate.net

Effects of Alkyl and Aryl Moieties on Pharmacological Profiles

The introduction of alkyl and aryl groups to the imidazole ring system has a profound impact on the pharmacological profiles of the resulting compounds. These substitutions can influence properties such as lipophilicity, receptor binding, and metabolic stability. jopir.inresearchgate.net

Generally, the addition of alkyl substituents on the imidazole ring tends to decrease activity. researchgate.net However, N-1 substitution has been shown to significantly impact metabolic stability and pharmacokinetic properties. jopir.in In some cases, the presence of a methyl group at the benzimidazole NH has been shown to enhance binding affinity towards certain kinases compared to the unmethylated analog. nih.gov

Aryl substituents, particularly on the imidazole ring, are often associated with enhanced biological activity. researchgate.net For instance, anticancer imidazoles frequently have two or three aromatic substituents on the imidazole ring. researchgate.net The position of the aryl group is critical; a shift in the position of a C-ring moiety from position 4 to position 1 in the imidazole ring can result in a total loss of activity. nih.gov Studies on benzimidazole derivatives have indicated that a phenyl group at the C2 position leads to better EGFR inhibitory activity compared to an aliphatic chain. ukm.my

A study on imidazole-derived alkyl and aryl ethers explored a series of compounds with substituted phenyl and imidazole rings, investigating their anticancer and antioxidant activities, as well as their inhibitory properties on carbonic anhydrase. nih.govnih.govacs.org

Correlation between Molecular Planarity and Biological Potency

The planarity of the imidazole ring system and its substituents is a significant factor influencing biological potency. Deviations from planarity can affect how the molecule interacts with its biological target, potentially reducing its efficacy.

The introduction of a methyl group on the imidazole ring, for example, can lead to a deformation of the originally planar structure, which has been associated with reduced antitumor activity in some supramolecular complexes. nih.gov In contrast, maintaining a planar conformation can be crucial for effective binding. In a study of benzimidazole derivatives, the crystal structure of one compound was stabilized by intramolecular hydrogen bonds and π-π stacking interactions, contributing to its planarity, while another compound with a different substituent deviated considerably from planarity. researchgate.net

Impact of Substituent Position and Electronic Properties on Target Binding Affinity

The position of substituents on the imidazole ring and their electronic properties (electron-donating or electron-withdrawing) are critical determinants of target binding affinity. nih.govacs.org The electronic distribution within the imidazole ring significantly influences its ability to bind to receptors. jopir.in

Electron-withdrawing groups can alter the π-electron density of the ring, affecting hydrogen bonding and metal coordination. jopir.in For example, N-heterocyclic carbenes (NHCs) substituted with electron-withdrawing groups have been found to have weaker binding affinities to certain surfaces, while those with electron-donating groups exhibit stronger binding. nih.govacs.org

The position of these groups is equally important. In some imidazole derivatives, electron-withdrawing groups at the 2-position have been shown to enhance antimicrobial activity, while electron-donating groups may improve anti-inflammatory properties. jopir.in Similarly, for benzimidazole derivatives, substitutions at the N1, C2, C5, and C6 positions greatly influence their anti-inflammatory activity. nih.gov Research has shown that an electron-withdrawing nitro group at the 6-position of a benzimidazole was more active than compounds with electron-donating groups. nih.gov

The interplay between substituent position and electronic properties is complex. For instance, the push/pull of electron density on the 2-carbon of the imidazole ring by electron-rich or electron-withdrawing substituents is necessary to influence the donor capacity of the N-base electrons. researchgate.net

Scientific Data Unavailable for "1-(4-chlorobenzyl)-1H-imidazole" Computational Analysis

A thorough review of published scientific literature reveals a lack of specific computational and theoretical modeling studies for the chemical compound This compound . Despite the existence of research on structurally related imidazole derivatives, no dedicated studies providing the requested data for this specific molecule could be located.

Therefore, it is not possible to provide an article covering the following specified topics for this compound:

Quantum Chemical Calculations (Density Functional Theory - DFT)

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

Global Reactivity Descriptors

Electrostatic Potential (MEP) Mapping

Prediction of Non-Linear Optical (NLO) Properties

Molecular Docking Simulations

Prediction of binding modes and affinities to protein targets such as EGFR, VEGFR2, FGFR1, and HSP90.

While computational studies have been performed on more complex derivatives—such as those with additional phenyl, furan, or benzimidazole groups—these structural differences significantly alter the electronic and steric properties of the molecule. Extrapolating data from these distinct compounds to this compound would be scientifically inaccurate and misleading. The strict requirement to focus solely on this compound cannot be met with the currently available scientific data.

Compounds Mentioned in Literature Search

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Identification of Crucial Residues for Ligand Recognition

In the absence of specific crystallography or direct binding studies for 1-(4-chlorobenzyl)-1H-imidazole, computational modeling, particularly molecular docking, serves as a powerful tool to predict its binding mode and identify key interacting residues within a protein's active site. By analogy with studies on structurally related 1-benzyl-1H-imidazole derivatives, a general pattern of interaction can be inferred. These studies, targeting a range of enzymes, consistently highlight the dual role of the imidazole (B134444) and benzyl (B1604629) moieties in ligand recognition. clinmedjournals.orgacs.org

Molecular docking simulations of 1-benzyl-1H-imidazole analogues into the active sites of enzymes like aldosterone (B195564) synthase (CYP11B2) and Trypanothione Reductase have revealed that the imidazole nitrogen (N-3) often acts as a crucial hydrogen bond acceptor or a coordinating atom for a heme iron center in cytochromes P450. acs.orgacs.org The benzyl group, along with the 4-chloro substituent of this compound, is predicted to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues, thereby anchoring the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies on similar hetaryl imidazoles have further underscored the importance of these structural features. For instance, QSAR models have indicated that the presence of benzyl groups and the number of hydrogen bond acceptors are significant predictors of inhibitory activity against vascular endothelial growth factor (VEGF) receptors. nih.gov This suggests that residues capable of forming hydrogen bonds with the imidazole ring and hydrophobic pockets that accommodate the chlorobenzyl group are critical for recognition.

A hypothetical docking study of this compound into a representative kinase binding site, based on published data for similar inhibitors, might reveal interactions with the following types of residues:

| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |

| Hydrogen Bonding | Cysteine, Histidine | Imidazole Nitrogen (N-3) |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | 4-chlorobenzyl group |

| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | Imidazole ring, Phenyl ring |

| Heme Coordination | Heme iron | Imidazole Nitrogen (N-3) |

This table represents a hypothetical scenario based on docking studies of structurally similar imidazole-based inhibitors. clinmedjournals.orgekb.egmdpi.com

Computer-Aided Drug Design (CADD) Principles Applied to Analogue Design

The principles of computer-aided drug design (CADD) are instrumental in the rational design of analogues of this compound to optimize its potential therapeutic properties. semanticscholar.orgnih.gov CADD methodologies can be broadly categorized into structure-based and ligand-based approaches, both of which can be hypothetically applied to this scaffold. researchgate.net

Structure-based drug design (SBDD) would be employed if a three-dimensional structure of a relevant biological target is available. Molecular docking, as described above, would be the primary tool to predict how analogues of this compound with different substituents on the benzyl or imidazole rings might bind to the target. frontiersin.org This allows for the design of new molecules with potentially enhanced binding affinity or improved selectivity. acs.org

In the absence of a known target structure, ligand-based drug design (LBDD) methods become paramount. bohrium.com Starting with this compound as a lead compound, pharmacophore models could be developed to define the essential three-dimensional arrangement of chemical features required for activity. nih.gov These models can then be used to screen virtual libraries for diverse compounds that match the pharmacophore, or to guide the modification of the lead structure.

In Silico Library Screening and Virtual Lead Optimization

In silico library screening and virtual lead optimization are key CADD techniques that can accelerate the discovery of novel and more potent analogues of this compound. nih.govfrontiersin.org These methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing. medchemexpress.com

Virtual screening can be performed using either ligand-based or structure-based methods. bohrium.com A ligand-based approach might involve using the 2D structure of this compound to search large commercial databases for compounds with similar topological features. A more sophisticated method would be to use a 3D pharmacophore model derived from it for screening. nih.gov

Structure-based virtual screening, which involves docking large libraries of compounds into the active site of a target protein, is a powerful tool for identifying novel scaffolds. medchemexpress.com For optimizing this compound, a focused library of virtual analogues could be created by systematically modifying the substituents on the benzyl and imidazole rings. Docking and scoring these analogues would help prioritize those with the best predicted binding energies and interaction profiles.

Fragment-based drug discovery (FBDD) is another relevant strategy. nih.govfrontiersin.org Here, the this compound scaffold could be considered a "fragment" or a starting point. Computational methods can then be used to explore ways to "grow" or "link" this fragment with other small molecules to enhance its affinity for a target binding site. nih.gov

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Analogue Prioritization

A significant hurdle in drug development is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov Predicting these properties in silico is a critical component of modern drug discovery, allowing for the early deselection of compounds likely to fail in later stages. cambridge.orgacs.orgresearchgate.net For the prioritization of analogues of this compound, a suite of computational models would be employed to predict their ADME profiles.

These predictive models are typically built using large datasets of experimentally determined properties and employ various machine learning algorithms and QSAR approaches. nih.govresearchgate.net Key ADME properties that can be predicted for virtual analogues include:

Absorption: Parameters such as aqueous solubility, permeability across the intestinal wall (often modeled using Caco-2 cell permeability), and oral bioavailability are predicted. nih.gov

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution help to understand where the compound will go in the body. researchgate.net

Excretion: While less commonly predicted, models can estimate the likely routes of clearance for a compound.

A hypothetical ADME profile for a series of virtual analogues of this compound might be generated as follows:

| Analogue | Predicted Solubility (mg/L) | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) | Predicted Blood-Brain Barrier Penetration |

| Analogue 1 | 50 | 150 | 95 | Low |

| Analogue 2 | 120 | 80 | 80 | Moderate |

| Analogue 3 | 25 | 200 | 98 | High |

| Analogue 4 | 200 | 100 | 75 | Low |

This table is a hypothetical representation of ADME predictions for virtual analogues. The values are for illustrative purposes only and are based on the types of data generated by common ADME prediction software. nih.govresearchgate.net

By integrating these in silico ADME predictions with the predicted binding affinities from docking studies, researchers can prioritize a manageable number of the most promising analogues for synthesis and experimental validation, thereby streamlining the drug discovery process. cambridge.org

Strategic Derivatization and Analogues of 1 4 Chlorobenzyl 1h Imidazole

The molecular framework of 1-(4-chlorobenzyl)-1H-imidazole serves as a versatile scaffold in medicinal chemistry, amenable to strategic modifications to optimize biological activity. Researchers have explored extensive derivatization by altering three primary components of the molecule: the imidazole (B134444) heterocycle, the benzyl (B1604629) moiety, and the linker or side chains connecting various parts of the structure. These modifications aim to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.

Concluding Remarks and Future Research Perspectives

Unresolved Questions and Knowledge Gaps in Imidazole (B134444) Research

Despite decades of research, several fundamental questions regarding imidazole derivatives remain. A primary challenge is the complete elucidation of their mechanisms of action for various biological activities. nih.gov While a compound's efficacy against a particular target, such as a microbe or a cancer cell line, can be established, the precise molecular interactions and downstream signaling pathways are often not fully understood. For many imidazole derivatives, overcoming the emergence of drug resistance in pathogens and cancer cells is a significant hurdle that requires ongoing investigation. nih.govnih.gov

Future research concerning 1-(4-chlorobenzyl)-1H-imidazole and related structures should aim to:

Define Mechanisms of Action: Move beyond preliminary activity screening to detailed mechanistic studies to understand how it interacts with biological targets at a molecular level.

Investigate Resistance: Explore potential mechanisms of resistance that pathogens or cells might develop against this compound.

Clarify Structure-Activity Relationships (SAR): Systematically modify the this compound scaffold to build comprehensive SAR models, which can guide the design of more potent and selective analogues. ajrconline.org

Emerging Synthetic Methodologies and Advanced Characterization Techniques

The synthesis of imidazole derivatives has seen significant innovation, moving towards more efficient, selective, and environmentally friendly methods. tandfonline.comrsc.org While classical methods like the Debus-Radziszewski synthesis are still relevant, modern approaches offer substantial advantages. ajrconline.orgnumberanalytics.com For instance, a more cost-effective, three-step process to prepare this compound-4,5-dicarboxamide, a potent anticoccidial agent, was developed starting from diaminomaleonitrile (B72808) (DAMN) rather than the more expensive imidazole-4,5-dicarboxylic acid (IDA). acs.org This highlights a key direction in making pharmacologically relevant imidazoles more accessible. acs.org

Key emerging synthetic methodologies applicable to the future synthesis of this compound analogues include:

Multicomponent Reactions (MCRs): Techniques like the Groebke-Blackburn-Bienaymé (GBB) synthesis allow for the construction of complex imidazole structures in a single, efficient step. ajrconline.orgijpsjournal.com

Metal-Catalyzed Cyclizations: Transition metals such as copper and palladium are increasingly used to facilitate the selective formation of the imidazole ring under mild conditions. ajrconline.orgnumberanalytics.com

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

For characterization, advanced analytical techniques are crucial for unambiguously determining the structure and purity of novel derivatives. These include:

2D NMR Spectroscopy: Techniques like HSQC and HMBC are used to confirm connectivity within complex molecules. derpharmachemica.com

High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements to confirm elemental composition. derpharmachemica.comnih.gov

Single-Crystal X-ray Diffraction: Offers definitive proof of a molecule's three-dimensional structure. jchemrev.com

Table 1: Emerging Synthetic Methodologies for Imidazole Derivatives

| Methodology | Description | Advantages | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation to accelerate reactions. | Rapid reaction times, increased yields, better temperature control. | ajrconline.orgijarsct.co.inirjmets.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, simplicity, structural diversity. | ajrconline.orgijpsjournal.com |

| Metal-Catalyzed Synthesis | Employs transition metal catalysts (e.g., Cu, Pd, Zn) to facilitate ring formation. | High selectivity, mild reaction conditions, functional group tolerance. | rsc.orgnumberanalytics.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under heating. | Environmentally friendly, reduced waste, cost-effective. | bohrium.comtandfonline.comasianpubs.org |

| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to promote the reaction. | Short reaction times, high yields, environmentally friendly. | tandfonline.com |

Directions in Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in drug discovery and materials science. scielo.br Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide profound insights into the electronic structure, reactivity, and interaction of molecules with biological targets. bohrium.comresearchgate.net For imidazole derivatives, computational studies have been used to predict reactive sites, understand adsorption mechanisms on surfaces, and model binding affinities with enzymes. scielo.brbohrium.comacs.org

Future computational work on this compound should focus on:

DFT Calculations: To analyze the molecule's frontier molecular orbitals (HOMO-LUMO), predict its reactivity, and understand its electronic properties, which govern its interactions. bohrium.comacs.org

Molecular Docking: To screen this compound and its virtual analogues against libraries of biological targets, identifying potential new therapeutic applications. jchemrev.commdpi.com

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when bound to a target protein, providing a deeper understanding of its mechanism of action and the stability of the complex. scielo.brmdpi.com

QSAR Modeling: To use artificial intelligence and machine learning algorithms to build models that correlate structural features with biological activity, guiding the design of new, more potent compounds. scielo.br

Table 2: Applications of Computational Modeling in Imidazole Research

| Technique | Application | Insights Gained | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Adsorption mechanisms, reaction pathways, spectral properties. | bohrium.comresearchgate.netacs.org |

| Molecular Dynamics (MD) | Simulate molecule-protein interactions over time. | Binding stability, conformational changes, mechanism of action. | scielo.brmdpi.com |

| Molecular Docking | Predict binding orientation and affinity to a target. | Identification of potential biological targets, lead optimization. | jchemrev.commdpi.com |

| QSAR | Correlate chemical structure with biological activity. | Design of new analogues with enhanced potency. | scielo.br |

Exploration of Novel Biological Targets and Therapeutic Applications

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a vast range of activities. ajrconline.orgjchemrev.comnih.gov While many imidazoles are known for their antifungal and antimicrobial properties, recent research has expanded their therapeutic potential significantly. ajrconline.orgnih.govirjmets.com A derivative, this compound-4,5-dicarboxamide, has already been identified as a potent anticoccidial agent, indicating a promising avenue for development in veterinary medicine. acs.org

Future research should involve screening this compound and its derivatives against a wider array of biological targets. Emerging therapeutic areas for imidazoles include:

Anticancer Agents: Imidazole derivatives have shown promise by targeting various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. jchemrev.comnih.govijsrtjournal.comacs.orgnih.gov

Antiviral Agents: Novel imidazoles are being investigated for activity against viruses such as HIV and SARS-CoV-2, with some showing inhibitory effects on key viral enzymes like the main protease. ajrconline.orgijpsjournal.commdpi.com

Neurodegenerative Diseases: Some imidazole-based compounds have been studied as inhibitors of enzymes relevant to neurological disorders. bohrium.com

Anti-inflammatory Agents: Imidazoles have been shown to possess anti-inflammatory properties, potentially by inhibiting enzymes like nitric oxide synthase. ajrconline.org

Advancements in Sustainable and Green Chemistry for Imidazole Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. numberanalytics.comijarsct.co.in The goal is to develop processes that are not only efficient but also environmentally benign, reducing waste, avoiding hazardous solvents, and using renewable resources. bohrium.comtandfonline.com The synthesis of imidazoles is an active area for the application of these principles.

Future work on the synthesis of this compound should incorporate green chemistry approaches, such as:

Use of Heterogeneous Catalysts: Employing solid-supported catalysts that can be easily recovered and reused, minimizing waste and cost. bohrium.comtandfonline.comsemanticscholar.org

Solvent-Free Conditions: Performing reactions neat or in solvent-free media to eliminate the use of volatile and often toxic organic solvents. bohrium.comtandfonline.comijarsct.co.in

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to drive reactions more efficiently and reduce energy consumption compared to conventional heating. ijarsct.co.inirjmets.comtandfonline.com

Ionic Liquids (ILs): Exploring the use of ILs as recyclable and non-volatile reaction media or catalysts. ijarsct.co.inirjmets.comtandfonline.com